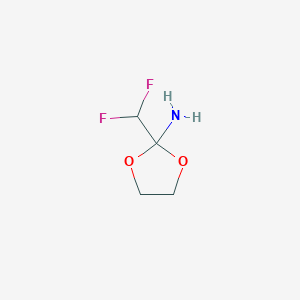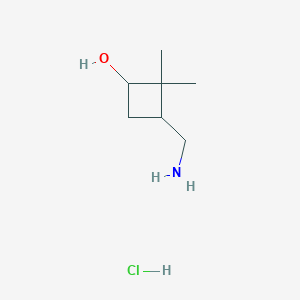
3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride is a chemical compound with a unique cyclobutane ring structure It is characterized by the presence of an aminomethyl group and a hydroxyl group attached to the cyclobutane ring, along with a hydrochloride salt
作用机制
Target of Action
The compound “3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride” is also known as Ganfeborole (GSK 3036656) . It primarily targets the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mycobacterium tuberculosis .
Mode of Action
Ganfeborole interacts with its target, LeuRS, by inhibiting its function . LeuRS has two catalytic sites, an aminoacylation site, which charges tRNA^Leu with leucine, and an editing or proof-reading site that hydrolyses incorrectly charged tRNA^Leu . Ganfeborole inhibits LeuRS, thereby disrupting protein synthesis in Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of LeuRS by Ganfeborole affects the protein synthesis pathway in Mycobacterium tuberculosis . This disruption in protein synthesis leads to the bactericidal effect of the compound, thereby helping in the treatment of tuberculosis .
Pharmacokinetics
It is known that the compound shows potent inhibition of mtb leurs and in vitro antitubercular activity . It is also highly selective for the Mtb LeuRS enzyme
Result of Action
The primary result of Ganfeborole’s action is its bactericidal effect on Mycobacterium tuberculosis . By inhibiting LeuRS and disrupting protein synthesis, Ganfeborole prevents the growth and proliferation of Mycobacterium tuberculosis, thereby aiding in the treatment of tuberculosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, which involves the reaction of formaldehyde, a primary or secondary amine, and a compound containing an acidic proton next to a carbonyl group.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents under controlled conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in 3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
科学研究应用
3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
相似化合物的比较
Similar Compounds
3-(Aminomethyl)benzoic acid hydrochloride: Used as a pharmaceutical intermediate.
3-(Aminomethyl)phenylboronic acid hydrochloride: Serves as a versatile reagent in compound synthesis.
Uniqueness
3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where rigidity and specific functional group interactions are required.
属性
IUPAC Name |
3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)5(4-8)3-6(7)9;/h5-6,9H,3-4,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAOMRSGVDEODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
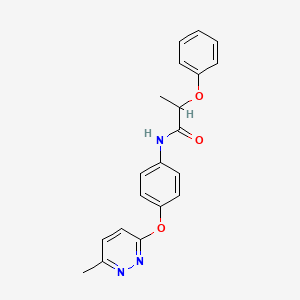
![N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2768044.png)
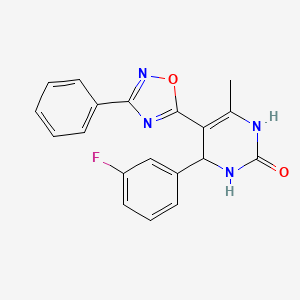
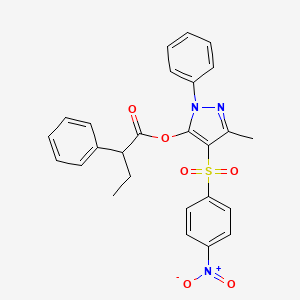
![N'-(2,3-dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2768047.png)
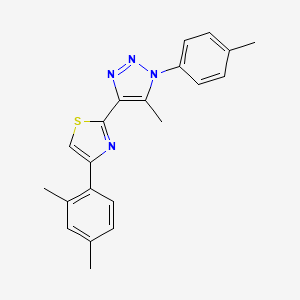
![6-(4-Fluorophenyl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2768051.png)
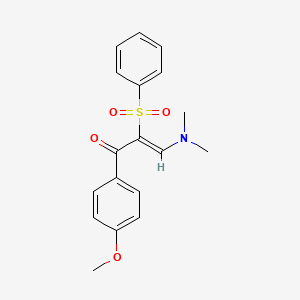
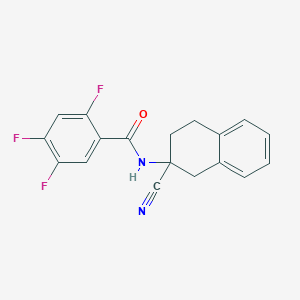

![N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2768061.png)

![2-Chloro-N-(pyridin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2768063.png)
